molecular formula C12H23NO4 B3135574 Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 401811-98-1

Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B3135574
CAS No.: 401811-98-1
M. Wt: 245.32 g/mol
InChI Key: DXUFJDVFJIEMIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 401811-98-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position of the piperidine ring, and a 2-hydroxyethyl substituent. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol . Physicochemical properties include a predicted density of 1.164 g/cm³ (for a structurally similar hydroxymethyl analog) and storage recommendations at 2–8°C (based on related compounds) .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-4-12(16,5-8-13)6-9-14/h14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUFJDVFJIEMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153157
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401811-98-1
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401811-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:

  • Piperidine Derivation: Starting with piperidine, the compound undergoes functionalization to introduce the hydroxyl and ethyl groups.

  • Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The hydroxyl and ethyl groups can be substituted with other functional groups, depending on the desired product.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its structural complexity makes it valuable in the development of new chemical entities.

Biology: In biological research, tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate is used to study enzyme inhibition and protein interactions. It serves as a building block for the design of enzyme inhibitors and other biologically active molecules.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives are explored for their therapeutic properties, including anti-inflammatory, analgesic, and antiviral activities.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and properties:

Compound Name Substituents Molecular Formula MW (g/mol) Key Synthesis Steps Yield Key Properties/Applications References
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate 4-OH, 4-(2-hydroxyethyl) C₁₂H₂₃NO₄ 245.32 Boc protection of piperidine scaffold (specific method not detailed) N/A Discontinued; potential intermediate in drug discovery
Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 4-OH, 4-(hydroxymethyl) C₁₁H₂₁NO₄ 231.29 Similar Boc protection; hydroxymethyl introduction via nucleophilic addition N/A Density: 1.164 g/cm³; pKa: 14.06; used in medicinal chemistry scaffolds
Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate 3,3-diF, 4-(2-hydroxyethyl) C₁₂H₂₁F₂NO₄ 265.30 Fluorination at C3 positions; Boc protection N/A Purity: 98%; potential role in fluorinated drug candidates
Tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate 4-OH, 4-(4-methoxyphenyl) C₁₈H₂₇NO₄ 333.42 Grignard or aryl-lithium addition to Boc-protected piperidinone N/A 100% purity; used in aryl-substituted piperidine libraries
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 4-OH, 4-[2-(CF₃)phenyl] C₁₈H₂₄F₃NO₃ 359.39 Reaction of 2-(trifluoromethyl)phenyllithium with Boc-protected piperidinone High Intermediate in antiviral or CNS drug synthesis
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) C₁₆H₃₁NO₂ 269.43 Alkylation of piperidine with 4-methylpentyl group; Boc protection 86% NMR-confirmed structure; high yield for alkyl-substituted analogs
Tert-butyl 4-hydroxy-4-(o-tolyl)piperidine-1-carboxylate 4-OH, 4-(o-tolyl) C₁₈H₂₇NO₃ 305.42 Ullmann coupling with 2-bromotoluene 99% High-yield synthesis; aromatic substituents enhance lipophilicity

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The 2-hydroxyethyl and hydroxymethyl analogs (e.g., ) exhibit higher polarity due to hydroxyl groups, enhancing water solubility compared to aryl-substituted derivatives (e.g., ).
  • Lipophilicity : Aryl groups (e.g., 4-methoxyphenyl , 2-(trifluoromethyl)phenyl ) increase logP values, favoring membrane permeability.

Biological Activity

Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate, also known as Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H23NO3
  • CAS Number : 692-472-5
  • SMILES Notation : CC(C)(C)C(=O)N1CC(CC1)(C(C)C)O
PropertyValue
Molecular Weight229.32 g/mol
Boiling PointNot Available
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and antimicrobial effects.

  • Anti-inflammatory Activity :
    • In studies evaluating the compound's effects on cyclooxygenase (COX) enzymes, it has been shown to inhibit COX-2 activity, which is crucial in mediating inflammatory responses. The IC50 values for related compounds have been reported to be comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity :
    • The compound has demonstrated activity against Mycobacterium tuberculosis in high-throughput screening assays. Specific analogs derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM, indicating potential as a lead compound for developing new anti-tuberculosis agents .

Case Study 1: Anti-Tuberculosis Screening

A high-throughput screening study identified several chemical entities with promising activity against Mycobacterium tuberculosis. Among these, derivatives of piperidine, including this compound, were prioritized based on their low cytotoxicity and favorable selectivity indices .

Case Study 2: Structure-Activity Relationship (SAR)

Researchers conducted SAR studies on piperidine derivatives to optimize their biological activity. Modifications at the 4-position of the piperidine ring significantly influenced the compounds' potency against M. tuberculosis. For instance, substituents such as phenyl or branched aliphatic groups showed improved activity profiles .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameMIC (µM)COX-2 Inhibition IC50 (µM)
This compound6.3 - 23Comparable to celecoxib
Analog A (Phenyl Substituted)6.9Not reported
Analog B (Cyclohexyl Substituted)5.9Not reported

Q & A

Q. What are the recommended synthetic routes and purification methods for Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Hydroxyethyl Group Introduction : Reaction of tert-butyl piperidine derivatives with ethylene oxide or 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethyl moiety .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by acidic deprotection (e.g., TFA) .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating the final product .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), hydroxyethyl protons (δ ~3.6 ppm), and piperidine backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₂₃NO₄: theoretical 277.36 g/mol) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O of Boc group) .

Q. What safety protocols are essential during handling and disposal?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Waste Management : Collect organic waste separately and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .
  • Emergency Measures : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions and resolve yield contradictions?

Methodological Answer:

  • Reaction Pathway Analysis : Use density functional theory (DFT) to model intermediates and transition states, identifying rate-limiting steps (e.g., hydroxyethyl group addition) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvent/base combinations, reducing trial-and-error experimentation .
  • Case Study : Conflicting yields (65% vs. 75%) in hydroxyethyl addition can arise from solvent polarity. Computational screening suggests DMF > THF due to better stabilization of intermediates .

Q. What strategies enhance the compound’s stability for biological studies?

Methodological Answer:

  • pH Optimization : Store in neutral buffers (pH 6–8) to prevent Boc group hydrolysis. Avoid strongly acidic/basic conditions .
  • Lyophilization : Freeze-dry the compound to improve shelf life, ensuring moisture-free storage at -20°C .
  • Structural Analog Screening : Replace the hydroxyethyl group with methyl or benzyl derivatives to assess stability-activity relationships .

Q. How can researchers design experiments to study interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with enzymes or receptors .
  • Molecular Dynamics (MD) Simulations : Simulate docking with protein targets (e.g., kinases) to identify key hydrogen bonds with the hydroxyethyl and Boc groups .
  • In Vitro Assays : Test cytotoxicity in HEK293 or HepG2 cells, using LC-MS to quantify intracellular concentrations .

Q. How to address discrepancies in reported toxicity data?

Methodological Answer:

  • Meta-Analysis : Compile toxicity data from multiple studies (e.g., LD₅₀ variations) and stratify by purity levels, as impurities (e.g., residual solvents) may skew results .
  • In Silico Tox Prediction : Use tools like ProTox-II to predict hepatotoxicity and compare with experimental data .
  • Dose-Response Studies : Conduct standardized assays (e.g., MTT) across cell lines to establish reproducible IC₅₀ values .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

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